6-(Difluoromethoxy)-2,3-difluorobenzonitrile
Overview
Description
6-(Difluoromethoxy)-2,3-difluorobenzonitrile is an organic compound that features a difluoromethoxy group and two fluorine atoms attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2,3-difluorobenzonitrile typically involves the introduction of difluoromethoxy and difluoro groups onto a benzonitrile core. One common method involves the reaction of a suitable benzonitrile derivative with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-2,3-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The fluorine atoms and difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
6-(Difluoromethoxy)-2,3-difluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-2,3-difluorobenzonitrile involves its interaction with molecular targets through its fluorinated groups. These interactions can include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluoromethoxy group can enhance binding affinity to target proteins by providing additional points of contact and improving the overall stability of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-6-fluorobenzaldehyde: This compound shares the difluoromethoxy group but has a different core structure.
6-(Difluoromethoxy)pyridin-3-amine: Another compound with a difluoromethoxy group, but with a pyridine core instead of a benzonitrile.
Uniqueness
6-(Difluoromethoxy)-2,3-difluorobenzonitrile is unique due to the specific arrangement of its fluorinated groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(difluoromethoxy)-2,3-difluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOTZFFEMCLFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C#N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662831 | |
Record name | 6-(Difluoromethoxy)-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221202-16-0 | |
Record name | 6-(Difluoromethoxy)-2,3-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221202-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Difluoromethoxy)-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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